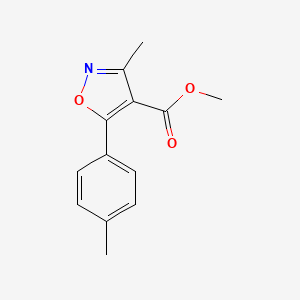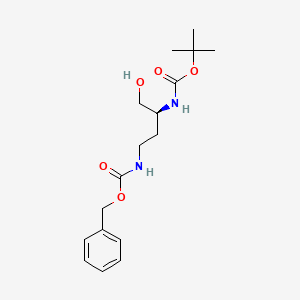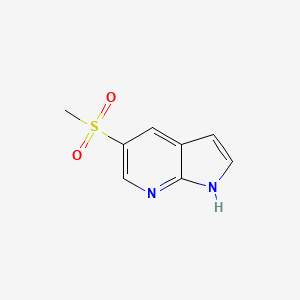
3-Metil-5-p-tolilisoxazol-4-carboxilato de metilo
Descripción general
Descripción
“3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester” is a chemical compound . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular formula of “3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester” is C12H11NO3 . Isoxazole is a five-membered heterocyclic moiety .Chemical Reactions Analysis
Isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .Physical And Chemical Properties Analysis
The molecular weight of “3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester” is 217.22 .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Isoxazol, un farmacóforo heterocíclico de cinco miembros, se utiliza ampliamente como una parte crucial en la investigación del descubrimiento de fármacos . Los andamios de isoxazol funcionalizados muestran diferentes actividades biológicas como actividad anticancerígena, antioxidante, antibacteriana y antimicrobiana . La estructura central del isoxazol se ha encontrado en muchos medicamentos .
Desarrollo de antibióticos
Sulfametoxazol, un fármaco que actúa como antibiótico, se ha encontrado que contiene la estructura central del isoxazol .
Investigación neurológica
Muscimol, un fármaco que actúa sobre los receptores GABAA, y el ácido iboténico, una neurotoxina, ambos contienen la estructura central del isoxazol .
Fármacos antiinflamatorios
Parecoxib, un fármaco que actúa como un inhibidor de COX2, contiene la estructura central del isoxazol .
Agentes inmunosupresores
Leflunomida, un fármaco que actúa como agente inmunosupresor, contiene la estructura central del isoxazol .
Agentes antituberculosos
Los derivados de urea y tiourea basados en éster metílico de ácido isoxazolcarboxílico han mostrado promesa como agentes antituberculosos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Isoxazole derivatives are known to interact with a variety of biological targets based on their chemical diversity , but specific targets for this compound are yet to be identified.
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to have various biological activities, which can lead to a range of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with enzymes involved in the synthesis of nucleotides, leading to alterations in cellular metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester on cells are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby affecting cell function . Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the production of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of compensatory pathways . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
The effects of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in blood chemistry . These dosage-dependent effects underscore the need for careful dose optimization in experimental studies.
Metabolic Pathways
3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester is involved in several metabolic pathways. It interacts with enzymes that are critical for the synthesis and degradation of various biomolecules. For example, this compound can inhibit enzymes involved in the nucleotide synthesis pathway, leading to a decrease in nucleotide levels and subsequent effects on DNA and RNA synthesis . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of the compound can influence its activity and efficacy . For instance, its accumulation in the nucleus can enhance its effects on gene expression.
Subcellular Localization
The subcellular localization of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester is an important determinant of its activity. This compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can also affect its stability and degradation.
Propiedades
IUPAC Name |
methyl 3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-6-10(7-5-8)12-11(13(15)16-3)9(2)14-17-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYTZLQBFQUQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195484 | |
| Record name | Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-29-1 | |
| Record name | Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)






